Diethyl hydrogen phosphate;oxovanadium
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Overview
Description
Diethyl hydrogen phosphate;oxovanadium is a compound that combines the properties of diethyl hydrogen phosphate and oxovanadium Diethyl hydrogen phosphate is an organophosphorus compound with the formula (C₂H₅O)₂P(O)H, commonly used as a reagent in organic synthesis Oxovanadium refers to vanadium in its +4 oxidation state, often coordinated with oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl hydrogen phosphate can be synthesized by reacting phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]
Oxovanadium complexes can be synthesized using various methods, including hydrothermal synthesis and coordination with donor ligands. For example, oxovanadium(IV) complexes with [NNO] donor ligands can be synthesized and characterized by techniques such as ESI-HRMS, elemental analysis, and spectroscopic methods .
Industrial Production Methods
Industrial production of diethyl hydrogen phosphate typically involves large-scale reactions using phosphorus trichloride and ethanol under controlled conditions. Oxovanadium complexes are produced using hydrothermal methods, which are advantageous for their simplicity and ability to produce high-purity materials .
Chemical Reactions Analysis
Types of Reactions
Diethyl hydrogen phosphate undergoes various reactions, including hydrolysis, transesterification, and P-alkylation. For example, it can hydrolyze to form phosphorous acid or undergo transesterification with alcohols to form different phosphonates .
Oxovanadium complexes are known to participate in oxidation and cycloaddition reactions. For instance, oxovanadium(IV) complexes can catalyze the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates .
Common Reagents and Conditions
Hydrolysis: Diethyl hydrogen phosphate hydrolyzes in the presence of water and hydrogen chloride.
Transesterification: Requires alcohols and can be driven by the removal of ethanol.
P-alkylation: Involves deprotonation with potassium tert-butoxide and subsequent alkylation with alkyl halides.
Major Products
Hydrolysis: Phosphorous acid.
Transesterification: Various phosphonates.
Cycloaddition: Cyclic carbonates.
Scientific Research Applications
Diethyl hydrogen phosphate;oxovanadium has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of oxovanadium complexes involves their ability to mimic insulin and inhibit protein tyrosine phosphatases. This inhibition is thought to enhance insulin signaling pathways, thereby improving glucose uptake and metabolism . The exact molecular targets and pathways are still under investigation, but the association with protein tyrosine phosphatase inhibition is a key aspect .
Comparison with Similar Compounds
Similar Compounds
Vanadyl sulfate: Another vanadium-based compound with insulin-mimetic properties.
Bis(ethylmaltolato)oxovanadium(IV): Evaluated in clinical trials for its potential in diabetes treatment.
Uniqueness
Diethyl hydrogen phosphate;oxovanadium is unique due to its combination of organophosphorus and oxovanadium properties, making it versatile in both organic synthesis and biological applications. Its ability to catalyze the formation of cyclic carbonates and its potential as an insulin-mimetic agent highlight its distinct advantages over similar compounds .
Properties
CAS No. |
31273-06-0 |
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Molecular Formula |
C8H22O9P2V |
Molecular Weight |
375.14 g/mol |
IUPAC Name |
diethyl hydrogen phosphate;oxovanadium |
InChI |
InChI=1S/2C4H11O4P.O.V/c2*1-3-7-9(5,6)8-4-2;;/h2*3-4H2,1-2H3,(H,5,6);; |
InChI Key |
OKXYWOWJURWGNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)OCC.CCOP(=O)(O)OCC.O=[V] |
Origin of Product |
United States |
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